molecular formula C19H17NO2 B249233 N-(4-methoxybenzyl)-1-naphthamide

N-(4-methoxybenzyl)-1-naphthamide

Cat. No. B249233
M. Wt: 291.3 g/mol
InChI Key: JSDAODBUGUALON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-1-naphthamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon that is commonly used in industrial processes and scientific experiments. In

Scientific Research Applications

N-(4-methoxybenzyl)-1-naphthamide has been studied for its potential applications in various fields of scientific research. For instance, it has been used as a fluorescent probe for detecting metal ions in biological systems. It has also been investigated for its potential as an inhibitor of protein kinases, which play a key role in cell signaling and are involved in various diseases such as cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-naphthamide is not fully understood, but it is believed to involve the interaction of the compound with specific target molecules in cells. For instance, it has been shown to inhibit the activity of certain protein kinases by binding to their active sites and preventing them from phosphorylating their substrates.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-1-naphthamide has been shown to have various biochemical and physiological effects in cells and organisms. For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It has also been shown to modulate the activity of ion channels, which are involved in various physiological processes such as muscle contraction and nerve signaling.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)-1-naphthamide has several advantages for use in lab experiments. For instance, it is relatively easy to synthesize and purify, and it has been shown to have low toxicity in cells and organisms. However, it also has some limitations, such as its limited solubility in aqueous solutions and its potential for nonspecific binding to other molecules in cells.

Future Directions

There are several future directions for research on N-(4-methoxybenzyl)-1-naphthamide. For instance, it could be further investigated as a potential inhibitor of protein kinases involved in various diseases such as cancer and Alzheimer's disease. It could also be studied for its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, its interactions with ion channels could be further explored to better understand its physiological effects.

Synthesis Methods

N-(4-methoxybenzyl)-1-naphthamide can be synthesized through a multistep process involving the reaction of 4-methoxybenzyl chloride with 1-naphthylamine. The resulting product is then purified through various techniques such as recrystallization and column chromatography. The purity of the final product can be confirmed through methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

Product Name

N-(4-methoxybenzyl)-1-naphthamide

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C19H17NO2/c1-22-16-11-9-14(10-12-16)13-20-19(21)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,20,21)

InChI Key

JSDAODBUGUALON-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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